ML-030

Description

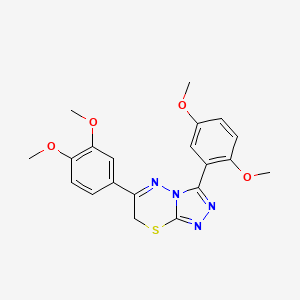

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-25-13-6-8-16(26-2)14(10-13)19-21-22-20-24(19)23-15(11-29-20)12-5-7-17(27-3)18(9-12)28-4/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAUSKKPHXFGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of ML-030

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-030 is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular signaling pathways. By targeting PDE4, ML-030 modulates the levels of the second messenger cyclic adenosine monophosphate (cAMP), leading to a cascade of downstream effects with therapeutic potential in inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of ML-030, including its molecular target, signaling pathway, and cellular effects. Detailed experimental protocols for key assays used in its characterization are also provided, along with a quantitative summary of its activity.

Molecular Target and Binding

The primary molecular target of ML-030 is phosphodiesterase 4 (PDE4), a family of enzymes responsible for the hydrolysis of cAMP.[1][2] ML-030 exhibits high potency and selectivity for PDE4 isoforms, particularly PDE4A.[2]

Quantitative Analysis of ML-030 Activity

The inhibitory activity of ML-030 against various PDE4 subtypes has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. Additionally, its cellular potency is demonstrated by the half-maximal effective concentration (EC50) in a cell-based assay.[2]

| Target | IC50 (nM) |

| PDE4A | 6.7 |

| PDE4A1 | 12.9 |

| PDE4B1 | 48.2 |

| PDE4B2 | 37.2 |

| PDE4C1 | 452 |

| PDE4D2 | 49.2 |

| Assay Type | Value (nM) |

| Cell-Based EC50 | 18.7 |

Signaling Pathway

The mechanism of action of ML-030 is centered on its ability to increase intracellular cAMP levels. By inhibiting PDE4, ML-030 prevents the degradation of cAMP to adenosine monophosphate (AMP). The resulting accumulation of cAMP leads to the activation of downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

References

ML-030 PDE4A isoform selectivity

An In-depth Technical Guide on the Core of ML-030 PDE4A Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-030 is a potent phosphodiesterase 4 (PDE4) inhibitor that exhibits notable selectivity for the PDE4A isoform. This document provides a comprehensive technical overview of ML-030, focusing on its isoform selectivity profile. It includes a detailed summary of its inhibitory activity, experimental protocols for relevant biochemical and cellular assays, and visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on PDE4 inhibitors and related therapeutic areas.

Introduction to PDE4 and its Isoforms

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, which consists of four genes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for cAMP hydrolysis and plays a crucial role in a wide range of physiological processes, including inflammation, cognition, and smooth muscle function. Each PDE4 gene can generate multiple protein isoforms through alternative splicing, leading to a large number of variants with distinct expression patterns and regulatory properties. This isoform diversity presents an opportunity for the development of selective inhibitors that can target specific pathological pathways while minimizing off-target effects.

PDE4A is highly expressed in various tissues, including the brain, cardiovascular tissues, smooth muscles, and immune cells. Its involvement in regulating cAMP levels in these tissues makes it a significant target for therapeutic intervention in a variety of diseases.

ML-030: A PDE4A-Selective Inhibitor

ML-030 has been identified as a potent inhibitor of PDE4 with a distinct selectivity profile for the PDE4A isoform. Understanding the nuances of its interaction with different PDE4 isoforms is critical for elucidating its mechanism of action and potential therapeutic applications.

Quantitative Data: Isoform Selectivity of ML-030

The inhibitory activity of ML-030 against a panel of PDE4 isoforms has been quantified, and the half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data highlights the selectivity of ML-030 for PDE4A and its various splice variants.

| Isoform | IC50 (nM) |

| PDE4A | 6.7 |

| PDE4A1 | 12.9 |

| PDE4B1 | 48.2 |

| PDE4B2 | 37.2 |

| PDE4C1 | 452 |

| PDE4D2 | 49.2 |

| Data sourced from publicly available information. |

Signaling Pathway

The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase (AC) to produce cAMP from ATP. cAMP then activates downstream effectors, primarily Protein Kinase A (PKA). PDE4 enzymes, including PDE4A, play a critical role in this pathway by hydrolyzing cAMP to 5'-AMP, thus terminating the signal. Inhibition of PDE4A by ML-030 leads to an accumulation of intracellular cAMP, thereby potentiating the downstream effects of PKA.

cAMP Signaling Pathway and PDE4A Inhibition

Experimental Protocols

The following sections detail representative methodologies for the biochemical and cellular characterization of PDE4 inhibitors like ML-030.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a common method for measuring the enzymatic activity of purified PDE4 isoforms and the inhibitory potency of compounds in a biochemical setting.

Objective: To determine the IC50 value of a test compound (e.g., ML-030) against purified PDE4A enzyme.

Principle: This assay is based on the competition between a fluorescently labeled cAMP (tracer) and unlabeled cAMP for a specific anti-cAMP antibody. The antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and the cAMP tracer is labeled with an acceptor fluorophore (e.g., d2). When the tracer binds to the antibody, FRET occurs. PDE4A hydrolyzes the unlabeled cAMP substrate, and the resulting AMP does not compete with the tracer for antibody binding. Inhibition of PDE4A results in higher levels of unlabeled cAMP, which displaces the tracer from the antibody, leading to a decrease in the FRET signal.

Materials:

-

Purified recombinant human PDE4A enzyme

-

cAMP substrate

-

Anti-cAMP antibody labeled with a donor fluorophore

-

cAMP tracer labeled with an acceptor fluorophore

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

Test compound (ML-030)

-

384-well low-volume microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of ML-030 in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the purified PDE4A enzyme to the working concentration in assay buffer.

-

Reaction Initiation: In a 384-well plate, add the test compound, followed by the diluted PDE4A enzyme. Initiate the enzymatic reaction by adding the cAMP substrate.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for cAMP hydrolysis.

-

Detection: Stop the reaction and detect the remaining cAMP by adding a mixture of the anti-cAMP antibody and the cAMP tracer.

-

Second Incubation: Incubate the plate for another period (e.g., 60 minutes) at room temperature to allow the detection reagents to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical TR-FRET Assay Workflow

Cellular Assay: HEK293-Based cAMP Accumulation Assay

This protocol describes a cell-based assay to measure the effect of a PDE4 inhibitor on intracellular cAMP levels in response to a stimulus.

Objective: To determine the potency of a test compound (e.g., ML-030) in inhibiting PDE4A activity within a cellular context.

Principle: Human Embryonic Kidney (HEK293) cells, which endogenously express PDE4, are stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin, an adenylyl cyclase activator). In the presence of a PDE4 inhibitor, the degradation of cAMP is blocked, leading to its accumulation. The amount of accumulated cAMP is then quantified using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Stimulation agent (e.g., Forskolin)

-

Test compound (ML-030)

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)

-

96-well cell culture plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Culture: Culture HEK293 cells in appropriate medium until they reach the desired confluency.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 50,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of ML-030 for a specific duration (e.g., 30 minutes).

-

Stimulation: Add the stimulating agent (e.g., forskolin) to all wells (except for the negative control) to induce cAMP production and incubate for a defined period (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.

-

cAMP Detection: Perform the cAMP quantification according to the manufacturer's instructions for the chosen detection kit. This typically involves adding detection reagents to the cell lysate and incubating.

-

Data Acquisition: Read the plate on a compatible plate reader.

-

Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

Cell-Based cAMP Accumulation Assay Workflow

Conclusion

ML-030 is a potent PDE4 inhibitor with a clear selectivity for the PDE4A isoform. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers engaged in the study of PDE4 inhibitors. The detailed methodologies for both biochemical and cellular assays provide a practical framework for the evaluation of ML-030 and other similar compounds. The visualization of the cAMP signaling pathway and experimental workflows further aids in comprehending the mechanism of action and the experimental approaches used to characterize this class of inhibitors. This in-depth technical guide serves as a valuable resource for the scientific community, facilitating further research and development in the field of PDE4-targeted therapeutics.

ML-030: A Potent and Selective Triazolothiadiazine-Based Inhibitor of Phosphodiesterase 4

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML-030 is a novel triazolothiadiazine derivative that has been identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides a comprehensive technical overview of ML-030, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a proposed synthetic pathway. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly those focused on inflammatory and neurological disorders where PDE4 inhibition has therapeutic potential.

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in a myriad of cellular processes, including inflammation, cell proliferation, and synaptic plasticity. Elevated PDE4 activity leads to decreased cAMP levels, which is associated with the pathophysiology of various diseases such as chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and neurological disorders. Consequently, the development of potent and selective PDE4 inhibitors has been a significant focus of pharmaceutical research.

ML-030, a compound belonging to the triazolothiadiazine class, has emerged as a promising lead compound due to its high potency and selectivity for the PDE4 enzyme, particularly the PDE4A isoform.[1] This guide will delve into the technical details of ML-030, providing a foundation for further investigation and development.

Mechanism of Action: The cAMP Signaling Pathway

ML-030 exerts its biological effects by inhibiting the enzymatic activity of PDE4. This inhibition leads to an increase in the intracellular concentration of cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). The activation of these pathways can modulate the transcription of various genes, leading to anti-inflammatory effects and other therapeutic outcomes.

Quantitative Inhibitory Activity

ML-030 has been demonstrated to be a potent inhibitor of PDE4, with selectivity for the PDE4A isoform. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| PDE Isoform | ML-030 IC50 (nM) |

| PDE4A | 6.7 |

| PDE4A1 | 12.9 |

| PDE4B1 | 48.2 |

| PDE4B2 | 37.2 |

| PDE4C1 | 452 |

| PDE4D2 | 49.2 |

| Table 1: Inhibitory concentration (IC50) of ML-030 against various human PDE4 isoforms. Data sourced from AbMole BioScience.[1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of ML-030.

Synthesis of ML-030

The synthesis of ML-030, or 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1][2][3]thiadiazine, can be achieved through a multi-step process involving the formation of a key 4-amino-1,2,4-triazole intermediate followed by cyclization.

Protocol for Step 1: Synthesis of 4-amino-5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

-

A mixture of 2,5-dimethoxybenzoic acid and thiocarbohydrazide is heated under reflux in a suitable solvent (e.g., pyridine) for several hours.

-

The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The solid is washed with a suitable solvent (e.g., ethanol) and dried to yield the 4-amino-1,2,4-triazole-3-thiol intermediate.

Protocol for Step 2: Synthesis of ML-030

-

The 4-amino-5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol intermediate is dissolved in absolute ethanol.

-

An equimolar amount of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone is added to the solution.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization or column chromatography to yield pure ML-030.

Biological Evaluation: Cell-Based PDE4 Inhibition Assay

The inhibitory activity of ML-030 on PDE4 can be determined using a cell-based assay that employs a cyclic nucleotide-gated (CNG) cation channel as a biosensor for intracellular cAMP levels.

Protocol:

-

Cell Culture: HEK293 cells stably co-expressing a cyclic nucleotide-gated (CNG) cation channel and a constitutively active G-protein coupled receptor (GPCR) are cultured in appropriate media. The constitutively active GPCR ensures a basal level of cAMP production.

-

Cell Plating: The cells are seeded into microtiter plates (e.g., 1536-well format for high-throughput screening) and allowed to adhere overnight.

-

Compound Addition: ML-030, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at a range of concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specific period (e.g., 60 minutes) at room temperature to allow for the inhibition of PDE4 by ML-030, leading to an accumulation of intracellular cAMP.

-

Dye Loading: A membrane potential-sensitive dye is added to all wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a plate reader. An increase in fluorescence indicates membrane depolarization, which is a consequence of CNG channel opening due to increased cAMP levels.

-

Data Analysis: The fluorescence data is normalized and plotted against the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.

Conclusion

ML-030 represents a significant development in the search for novel PDE4 inhibitors. Its potent and selective activity, coupled with a well-defined mechanism of action, makes it an excellent candidate for further preclinical and clinical investigation. The triazolothiadiazine scaffold also offers opportunities for further medicinal chemistry efforts to optimize its pharmacokinetic and pharmacodynamic properties. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

- 1. Identification of a Potent New Chemotype for the Selective Inhibition of PDE4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a potent new chemotype for the selective inhibition of PDE4 - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of ML-030 inhibitor

An In-Depth Technical Guide on the Biological Activity of the ML-030 Inhibitor

Introduction

ML-030 is a potent and selective small molecule inhibitor belonging to the triazolothiadiazine class of compounds.[1][2] It has been identified as a significant modulator of the cyclic adenosine monophosphate (cAMP) signaling pathway through its targeted inhibition of phosphodiesterase 4 (PDE4), with notable selectivity for the PDE4A isoform.[1][3] This technical guide provides a comprehensive overview of the biological activity of ML-030, including its quantitative inhibitory profile, the signaling pathway it modulates, and the experimental methodologies used to characterize its function.

Quantitative Inhibitory Profile

The inhibitory activity of ML-030 has been quantified against various PDE4 isoforms and in cell-based functional assays. The data clearly demonstrates its high potency and selectivity for PDE4A over other isoforms.

| Target | Assay Type | Value |

| PDE4A | Biochemical IC50 | 6.7 nM[1][3] |

| PDE4A1 | Biochemical IC50 | 12.9 nM[3] |

| PDE4B1 | Biochemical IC50 | 48.2 nM[1][3] |

| PDE4B2 | Biochemical IC50 | 37.2 nM[1][3] |

| PDE4C1 | Biochemical IC50 | 452 nM[1][3] |

| PDE4D2 | Biochemical IC50 | 49.2 nM[1][3] |

| PDE4 | Cell-based EC50 | 18.7 nM[1][2][3] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response in a cell-based assay.

Mechanism of Action and Signaling Pathway

ML-030 exerts its biological effect by inhibiting the enzymatic activity of phosphodiesterase 4 (PDE4). PDE4 enzymes are crucial regulators of intracellular signaling, specifically by catalyzing the hydrolysis of the second messenger cyclic AMP (cAMP) into adenosine monophosphate (AMP).[2] By inhibiting PDE4, particularly the PDE4A isoform, ML-030 prevents the degradation of cAMP, leading to its accumulation within the cell.

Elevated cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates numerous substrate proteins, leading to a variety of cellular responses. The inhibition of PDE4 is a therapeutic strategy for several inflammatory conditions, such as asthma and chronic obstructive pulmonary disease (COPD), due to the role of cAMP in modulating the function of immune cells like neutrophils and monocytes.[2]

References

The Role of ML-030 in cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-030 is a potent and selective small-molecule inhibitor of phosphodiesterase 4 (PDE4), a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By inhibiting PDE4, ML-030 effectively elevates intracellular cAMP levels, thereby modulating a wide array of cellular processes. This technical guide provides an in-depth overview of the mechanism of action of ML-030, its quantitative biochemical and cellular activities, detailed experimental protocols for its characterization, and its significance as a research tool and potential therapeutic agent.

Introduction to the cAMP Signaling Pathway and the Role of PDE4

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential second messenger system involved in a vast range of physiological and pathological processes.[1] The pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP.[2] Intracellular cAMP levels are tightly regulated by a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[1][2]

cAMP exerts its effects primarily through three main effector proteins: Protein Kinase A (PKA), Exchange Protein Directly Activated by cAMP (EPAC), and cyclic nucleotide-gated (CNG) ion channels.[1] These effectors go on to regulate a multitude of cellular functions, including metabolism, gene transcription, cell growth, and differentiation.[2]

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, and PDE4 is a cAMP-specific PDE that is highly expressed in inflammatory cells.[3] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D) and plays a crucial role in compartmentalizing cAMP signaling. By degrading cAMP, PDE4 terminates the signaling cascade. Inhibition of PDE4 has been a major focus for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3]

ML-030: A Potent and Selective PDE4 Inhibitor

ML-030 is a triazolothiadiazine compound identified as a potent inhibitor of PDE4.[4][5] Its chemical name is 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1][4][6]thiadiazine.[5][6] ML-030 exhibits high affinity for the catalytic site of PDE4, preventing the hydrolysis of cAMP to AMP. This leads to an accumulation of intracellular cAMP, thereby enhancing the activation of downstream effectors like PKA and EPAC.

Mechanism of Action

The primary mechanism of action of ML-030 is the competitive inhibition of the PDE4 enzyme. By binding to the active site of PDE4, ML-030 prevents the binding and subsequent hydrolysis of cAMP. This inhibition is selective for PDE4 isoforms, with varying potencies across the different subtypes. The elevation of cAMP levels by ML-030 can lead to a range of cellular responses, including the modulation of inflammatory processes.[3]

Quantitative Data

The potency and selectivity of ML-030 have been determined through various biochemical and cell-based assays. The following tables summarize the key quantitative data for ML-030.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) values of ML-030 against various human PDE4 isoforms are presented in Table 1.

| PDE4 Isoform | IC50 (nM) |

| PDE4A | 6.7 |

| PDE4A1 | 12.9 |

| PDE4B1 | 48.2 |

| PDE4B2 | 37.2 |

| PDE4C1 | 452 |

| PDE4D2 | 49.2 |

| Data sourced from multiple providers.[1][2][4] |

Cellular Potency (EC50)

The half-maximal effective concentration (EC50) of ML-030 was determined in a cell-based cyclic nucleotide-gated (CNG) cation channel biosensor assay.

| Assay Type | EC50 (nM) |

| Cell-based CNG channel biosensor assay | 18.7 |

| Data sourced from multiple providers.[3][4][5] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of ML-030, based on the likely procedures used in the primary research by Skoumbourdis et al. and general practices in the field.

PDE4 Inhibition Assay (Biochemical)

This protocol outlines a typical fluorescence polarization (FP)-based assay to determine the IC50 of ML-030 against different PDE4 isoforms.

Materials:

-

Recombinant human PDE4 isoforms (e.g., PDE4A, PDE4B1, PDE4B2, PDE4C1, PDE4D2)

-

Fluorescein-labeled cAMP (FAM-cAMP) as the substrate

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ML-030 stock solution in DMSO

-

Binding agent (e.g., IMAP beads or similar, that binds to the product AMP)

-

384-well, low-volume, black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of ML-030 in assay buffer.

-

Add a small volume (e.g., 2 µL) of the diluted ML-030 or DMSO (vehicle control) to the wells of the microplate.

-

Add the recombinant PDE4 enzyme solution to each well.

-

Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding FAM-cAMP to each well.

-

Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for substrate hydrolysis.

-

Stop the reaction and add the binding agent that specifically binds to the hydrolyzed product (FAM-AMP).

-

Incubate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of ML-030 and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based cAMP Assay

This protocol describes a common method to determine the EC50 of ML-030 in a cellular context using a cyclic nucleotide-gated (CNG) ion channel biosensor.

Materials:

-

HEK-293 cells stably expressing a cyclic nucleotide-gated (CNG) ion channel (which opens in response to cAMP, leading to ion influx) and a membrane potential-sensitive dye.

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

ML-030 stock solution in DMSO

-

Forskolin (an adenylyl cyclase activator)

-

96-well or 384-well, clear-bottom, black microplates

-

Fluorescence plate reader

Procedure:

-

Seed the HEK-293 cells expressing the CNG channel into the microplates and culture overnight to allow for cell attachment.

-

Remove the culture medium and add a membrane potential-sensitive dye diluted in assay buffer to each well.

-

Incubate the plate to allow for dye loading into the cells.

-

Prepare serial dilutions of ML-030 in assay buffer.

-

Add the diluted ML-030 or DMSO (vehicle control) to the wells.

-

Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

-

Immediately measure the fluorescence intensity over time using a plate reader. The opening of CNG channels due to increased cAMP will cause a change in membrane potential, which is detected by the dye.

-

The rate of change in fluorescence is proportional to the intracellular cAMP concentration.

-

Calculate the percent activity for each concentration of ML-030 relative to controls and determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

ML-030 is a valuable chemical probe for studying the role of PDE4 in the cAMP signaling pathway. Its high potency and selectivity make it a useful tool for dissecting the complex and compartmentalized nature of cAMP signaling in various cellular contexts. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing ML-030 for their studies. Further investigation into the specific effects of ML-030 on different cell types and in various disease models will continue to elucidate the therapeutic potential of PDE4 inhibition.

References

- 1. promega.com [promega.com]

- 2. Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wechat.promega.com.cn [wechat.promega.com.cn]

- 4. Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

The Discovery and Synthesis of ML-030: A Potent and Selective PDE4 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ML-030 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme family crucial in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, ML-030 effectively increases cAMP concentrations, which in turn modulates various downstream signaling pathways. This mechanism of action makes PDE4 inhibitors like ML-030 promising therapeutic candidates for a range of inflammatory and neurological disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of ML-030, tailored for researchers, scientists, and drug development professionals.

Discovery and Biological Activity

ML-030, chemically known as 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1][2][3]thiadiazine, was identified through the exploration and optimization of substituted triazolothiadiazines as PDE4 inhibitors. Its inhibitory activity against various PDE4 isoforms and its potency in a cell-based assay are summarized in the table below.

Table 1: In Vitro Inhibitory Activity of ML-030 against PDE4 Isoforms

| Target | IC50 (nM) |

| PDE4A | 6.7 |

| PDE4A1 | 12.9 |

| PDE4B1 | 48.2 |

| PDE4B2 | 37.2 |

| PDE4C1 | 452 |

| PDE4D2 | 49.2 |

Table 2: Cell-Based Potency of ML-030

| Assay Type | EC50 (nM) |

| Cell-based cyclic nucleotide-gated cation channel biosensor assay | 18.7[4] |

The data clearly indicates that ML-030 is a highly potent inhibitor of PDE4, with notable selectivity for the PDE4A isoform.

Signaling Pathway of PDE4 Inhibition

The mechanism of action of ML-030 involves the inhibition of PDE4, which prevents the hydrolysis of cAMP to AMP. This leads to an accumulation of intracellular cAMP, which can then activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), modulating various cellular responses.

Caption: PDE4 Inhibition by ML-030.

Synthesis of ML-030

The synthesis of ML-030 is a two-step process involving the formation of a key triazole intermediate followed by a condensation reaction.

Experimental Workflow for the Synthesis of ML-030

Caption: Synthetic workflow for ML-030.

Detailed Experimental Protocols

Step 1: Synthesis of 4-amino-3-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-5-thiol (Intermediate 1)

A mixture of 2,5-dimethoxybenzoic acid and thiocarbohydrazide is heated, typically in the presence of a dehydrating agent such as polyphosphoric acid or under reflux in a high-boiling solvent, to facilitate the cyclization and formation of the triazole ring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (Intermediate 2)

3',4'-Dimethoxyacetophenone is brominated using a suitable brominating agent, such as bromine in a solvent like chloroform or benzyltrimethylammonium tribromide in a mixture of dichloromethane and methanol.[1] The reaction is typically carried out at room temperature.[1] After the reaction is complete, the mixture is worked up by washing with water and an aqueous solution of sodium bicarbonate to remove any unreacted bromine and acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be purified by recrystallization.

Step 3: Synthesis of 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1][2][3]thiadiazine (ML-030)

Equimolar amounts of 4-amino-3-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-5-thiol (Intermediate 1) and 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (Intermediate 2) are dissolved in a suitable solvent, such as absolute ethanol. The mixture is refluxed for several hours, during which the condensation and cyclization to form the thiadiazine ring occurs. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with cold ethanol and can be further purified by recrystallization to afford pure ML-030.

Biological Assay Protocol

The cellular potency of ML-030 was determined using a cell-based cyclic nucleotide-gated (CNG) cation channel biosensor assay. This assay provides a functional measure of PDE4 inhibition in a cellular context.[2][5]

Assay Principle

The assay utilizes a HEK293 cell line stably co-expressing a constitutively active Gs-coupled receptor (e.g., TSH receptor) and a cyclic nucleotide-gated (CNG) cation channel.[5] The constitutively active receptor leads to a basal level of cAMP production by adenylate cyclase. In the absence of a PDE4 inhibitor, the endogenously expressed PDE4 hydrolyzes this cAMP, keeping its concentration low. When a PDE4 inhibitor like ML-030 is added, cAMP levels rise, leading to the opening of the CNG channels. The influx of cations through these channels causes membrane depolarization, which can be detected using a membrane potential-sensitive fluorescent dye. The change in fluorescence is proportional to the extent of PDE4 inhibition.

Experimental Workflow for the CNG Biosensor Assay

Caption: Workflow for the CNG channel biosensor assay.

Detailed Protocol

-

Cell Culture and Plating: TSHR-CNG-HEK293 cells are cultured in DMEM supplemented with 10% FBS, 250 µg/ml Geneticin, and 2 µg/ml Puromycin.[5] For the assay, cells are seeded into 1536-well plates at a density of approximately 1000 cells per well and incubated for 24 hours.[2]

-

Compound Addition: A serial dilution of ML-030 in a suitable solvent (e.g., DMSO) is prepared and added to the cell plates. A DMSO control is also included.

-

Dye Loading: A membrane potential-sensitive fluorescent dye is added to each well.

-

Incubation and Measurement: The plates are incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow for the development of the fluorescent signal. The fluorescence intensity is then read using a plate reader equipped for fluorescence detection.

-

Data Analysis: The fluorescence data is normalized to the controls (basal and maximal inhibition). The concentration-response data is then fitted to a four-parameter Hill equation to determine the EC50 value of ML-030.

Conclusion

ML-030 is a valuable research tool for studying the role of PDE4, particularly the PDE4A isoform, in various physiological and pathological processes. The synthetic route is accessible, and the biological activity can be reliably assessed using the described cell-based assay. This in-depth technical guide provides the necessary information for researchers to synthesize and evaluate ML-030 and similar compounds in their own laboratories, facilitating further investigations into the therapeutic potential of PDE4 inhibitors.

References

- 1. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. A cell-based PDE4 assay in 1536-well plate format for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ML-030: A Potent Phosphodiesterase 4 (PDE4) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor ML-030, detailing its chemical properties, mechanism of action, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in pharmacology and drug discovery.

Core Molecular and Physical Data

ML-030 is a potent inhibitor of Phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular signaling pathways.[1][2][3][4] The fundamental properties of ML-030 are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀N₄O₄S | [4][5][6] |

| Molecular Weight | 412.5 g/mol | [4][5] |

| IUPAC Name | 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1][2][3]triazolo[3,4-b][1][3][7]thiadiazine | [5] |

| CAS Number | 1013750-77-0 | [4][5] |

| Synonyms | CID-11757146 | [4][5] |

Mechanism of Action and In Vitro Potency

ML-030 exerts its biological effects through the specific inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular signaling cascades.[7][8] By inhibiting PDE4, ML-030 leads to an increase in intracellular cAMP levels, thereby modulating downstream signaling pathways.

The inhibitory potency of ML-030 has been quantified against various isoforms of the PDE4 enzyme. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are presented below.

| PDE4 Isoform | IC₅₀ (nM) |

| PDE4A | 6.7 |

| PDE4A1 | 12.9 |

| PDE4B1 | 48.2 |

| PDE4B2 | 37.2 |

| PDE4C1 | 452 |

| PDE4D2 | 49.2 |

Data sourced from multiple references.[1][2][3]

Furthermore, ML-030 has demonstrated significant potency in cell-based assays, with a half-maximal effective concentration (EC₅₀) of 18.7 nM in a cyclic nucleotide-gated cation channel biosensor assay.[1][4][6]

Signaling Pathway

The mechanism of action of ML-030 is intrinsically linked to the cyclic AMP (cAMP) signaling pathway. The following diagram illustrates this pathway and the role of PDE4, which is inhibited by ML-030.

Experimental Protocols

The characterization of ML-030 as a potent PDE4 inhibitor involved specific and sensitive experimental assays. A key method employed was the cell-based cyclic nucleotide-gated (CNG) cation channel biosensor assay.

Principle of the Cyclic Nucleotide-Gated (CNG) Cation Channel Biosensor Assay:

This assay utilizes a genetically engineered cell line that co-expresses a constitutively active G-protein coupled receptor (GPCR) and a cyclic nucleotide-gated (CNG) cation channel.[9][10] The constitutive activity of the GPCR leads to a basal level of cAMP production by adenylyl cyclase.[9] In the absence of a PDE inhibitor, this cAMP is rapidly hydrolyzed by endogenous PDEs, keeping the intracellular cAMP concentration low and the CNG channels closed.[9]

When a PDE4 inhibitor like ML-030 is introduced, the hydrolysis of cAMP is blocked, leading to its accumulation within the cell. The elevated cAMP levels then bind to and open the CNG channels, allowing an influx of cations (e.g., Ca²⁺) into the cell. This influx causes a change in the cell's membrane potential, which can be detected using a membrane potential-sensitive fluorescent dye.[9] The magnitude of the fluorescent signal is proportional to the degree of PDE4 inhibition.

Detailed Methodology:

-

Cell Culture and Plating: A HEK293 cell line stably co-expressing a constitutively active thyroid-stimulating hormone receptor (TSHR) and a CNG cation channel is used.[9][10] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin. For the assay, cells are seeded into 1536-well plates at a density of approximately 1000 cells per well and incubated for 24 hours.[10]

-

Dye Loading: A membrane potential-sensitive dye is added to each well, and the plate is incubated at room temperature for 1 hour to allow for dye loading into the cells.[9]

-

Compound Addition: ML-030, dissolved in dimethyl sulfoxide (DMSO), is added to the wells at various concentrations. A known PDE4 inhibitor, such as RO 20-1724, is typically used as a positive control, while DMSO alone serves as the negative control.[9]

-

Signal Detection: After a 30 to 60-minute incubation with the compound at room temperature, the fluorescence intensity in each well is measured using a fluorescence plate reader.[9][10]

-

Data Analysis: The fluorescence data is normalized to the controls, and the concentration-response curves are fitted using a four-parameter Hill equation to determine the EC₅₀ value for ML-030.[9]

Drug Discovery and Development Workflow

The identification and characterization of a small molecule inhibitor like ML-030 typically follows a structured drug discovery and development workflow. This process is designed to systematically identify promising lead compounds and evaluate their potential as therapeutic agents.

This workflow begins with the identification and validation of a biological target, such as PDE4, that is implicated in a disease.[11][12] This is followed by high-throughput screening of large compound libraries to identify "hits"—molecules that show activity against the target.[11] Promising hits then undergo a process of medicinal chemistry optimization to improve their potency, selectivity, and drug-like properties, transforming them into "lead" compounds.[13] The lead optimization phase further refines these compounds to produce a clinical candidate.[13][14] This candidate then enters preclinical development, which involves extensive in vitro and in vivo testing to establish its safety and efficacy profile before it can be considered for clinical trials in humans.[11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. selleckchem.com [selleckchem.com]

- 4. glpbio.com [glpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ML-030 - Applications - CAT N°: 15169 [bertin-bioreagent.com]

- 7. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Small molecule development | Drug discovery | CRO [oncodesign-services.com]

- 12. ppd.com [ppd.com]

- 13. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 14. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

Methodological & Application

Application Notes and Protocols for ML-030: An In Vitro Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-030 is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme family crucial for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in numerous cellular signaling pathways.[1][2][3] By inhibiting PDE4, ML-030 leads to an increase in intracellular cAMP levels, which can modulate a variety of cellular responses. These application notes provide a detailed protocol for an in vitro cell-based assay to characterize the activity of ML-030 and similar PDE4 inhibitors.

The provided protocol is a representative method utilizing a luciferase reporter gene assay under the control of a cAMP response element (CRE). This assay format is a widely accepted method for screening and characterizing PDE4 inhibitors in a cellular context.[4][5][6]

Principle of the Assay

This assay quantifies the inhibitory effect of ML-030 on PDE4 activity within a cellular environment. The core principle involves the following steps:

-

Cell Transfection: A host cell line is co-transfected with two plasmids: one expressing a specific PDE4 isoform (e.g., PDE4D7) and another containing a firefly luciferase reporter gene driven by a cAMP response element (CRE).[4] A constitutively expressed Renilla luciferase vector is often co-transfected to serve as an internal control for transfection efficiency and cell viability.[4][5]

-

cAMP Stimulation: Intracellular cAMP levels are elevated using a stimulator of adenylyl cyclase, such as forskolin.[4][5][7]

-

PDE4 Activity: In the absence of an inhibitor, the expressed PDE4 will hydrolyze the newly synthesized cAMP, leading to low levels of CRE-mediated luciferase expression.

-

PDE4 Inhibition by ML-030: When cells are treated with ML-030, the PDE4 enzyme is inhibited. This leads to an accumulation of intracellular cAMP.

-

Signal Readout: The increased cAMP levels activate the CRE, driving the expression of luciferase. The resulting luminescence is measured and is directly proportional to the inhibitory activity of ML-030.

Signaling Pathway

The following diagram illustrates the signaling pathway involved in the ML-030 cell-based assay.

References

- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A cell-based PDE4 assay in 1536-well plate format for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. biocompare.com [biocompare.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Dissolving ML-030 in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-030 is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). As a key second messenger, cAMP is involved in numerous signaling pathways, particularly those related to inflammation. By inhibiting PDE4, ML-030 increases cAMP concentrations, leading to the activation of Protein Kinase A (PKA) and subsequent downstream anti-inflammatory effects. Due to its hydrophobic nature, ML-030 requires an organic solvent for solubilization to be used in most biological research applications. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of ML-030.

This document provides detailed protocols for the proper dissolution and handling of ML-030 in DMSO to ensure solution stability, integrity, and optimal performance in downstream experiments.

Chemical Properties and Solubility

ML-030 is a small molecule with the following chemical properties:

-

Chemical Name: 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1][2][3]thiadiazine

-

CAS Number: 1013750-77-0

-

Molecular Formula: C₂₀H₂₀N₄O₄S

-

Molecular Weight: 412.5 g/mol

The solubility and preparation of common stock solutions are summarized below.

| Property | Value | Notes |

| Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, sterile-filtered DMSO is recommended for cell-based assays. |

| Solubility in DMSO | ≤ 5 mg/mL | To enhance solubility, gentle warming and sonication can be applied.[3] |

| Stock Solution Prep (1 mg) | 2.4242 mL for 1 mM | Volume of DMSO to add to 1 mg of ML-030 powder to achieve the desired concentration.[3] |

| 484.8 µL for 5 mM | ||

| 242.4 µL for 10 mM | ||

| Stock Solution Prep (5 mg) | 12.1212 mL for 1 mM | Volume of DMSO to add to 5 mg of ML-030 powder to achieve the desired concentration.[3] |

| 2.4242 mL for 5 mM | ||

| 1.2121 mL for 10 mM |

Mechanism of Action: PDE4 Signaling Pathway

ML-030 exerts its biological effects by inhibiting the PDE4 enzyme. This action prevents the degradation of cAMP to AMP, thereby increasing intracellular cAMP levels. This accumulation of cAMP activates PKA, which in turn phosphorylates downstream targets like CREB (cAMP response element-binding protein), leading to the modulation of gene transcription and a reduction in inflammatory responses.

References

Application Notes and Protocols for ML-030 in Inflammatory Response Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-030 is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), with notable selectivity for the PDE4A isoform.[1][2][3] PDE4 enzymes are highly expressed in inflammatory cells, such as monocytes and neutrophils, where they play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling pathways.[1] By inhibiting the degradation of cAMP, ML-030 elevates intracellular cAMP levels, which in turn modulates the expression and release of pro-inflammatory and anti-inflammatory mediators.[4] This mechanism of action makes ML-030 a valuable tool for studying inflammatory processes and for the preclinical evaluation of potential anti-inflammatory therapeutics for diseases like asthma and chronic obstructive pulmonary disease (COPD).[1]

These application notes provide detailed protocols for utilizing ML-030 to investigate inflammatory responses in vitro, focusing on its effects on cytokine production in immune cells.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate immune cells, leading to the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This process is partly regulated by the intracellular concentration of cAMP. PDE4 enzymes hydrolyze cAMP to AMP, thus downregulating cAMP-mediated signaling.

ML-030, by inhibiting PDE4, prevents this degradation, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory genes while suppressing the expression of pro-inflammatory cytokine genes.[4]

Figure 1: ML-030 inhibits PDE4, increasing cAMP and modulating cytokine production.

Quantitative Data

ML-030 is a highly potent inhibitor of PDE4, with an EC50 value of 18.7 nM in a cell-based cyclic nucleotide-gated cation channel biosensor assay.[1][3] It exhibits selectivity for the PDE4A isoform. The inhibitory concentrations (IC50) for various PDE4 isoforms are summarized in the table below.

| Target | IC50 (nM) |

| PDE4A | 6.7 |

| PDE4A1 | 12.9 |

| PDE4B1 | 48.2 |

| PDE4B2 | 37.2 |

| PDE4C1 | 452 |

| PDE4D2 | 49.2 |

| Table 1: Inhibitory activity of ML-030 against various PDE4 isoforms. Data sourced from GlpBio and Bertin Bioreagent.[1][2] |

The following table presents representative data on the expected inhibitory effect of a selective PDE4 inhibitor on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). Note: This is generalized data, and specific results for ML-030 should be determined empirically.

| ML-030 Concentration (nM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

| 1 | 15 ± 4 | 10 ± 3 | 12 ± 5 |

| 10 | 45 ± 7 | 35 ± 6 | 40 ± 8 |

| 100 | 75 ± 9 | 68 ± 8 | 72 ± 10 |

| 1000 | 92 ± 5 | 88 ± 6 | 90 ± 7 |

| Table 2: Representative dose-dependent inhibition of pro-inflammatory cytokine release by a selective PDE4 inhibitor in LPS-stimulated PBMCs. Data are presented as mean ± standard deviation. |

Experimental Protocols

Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Human Monocytic THP-1 Cells

This protocol describes a method to assess the anti-inflammatory activity of ML-030 by measuring its effect on the production of TNF-α, IL-6, and IL-1β in LPS-stimulated THP-1 human monocytic cells.

Materials:

-

THP-1 cell line (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

ML-030

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

ELISA kits for human TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

-

To differentiate monocytes into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48 hours.

-

After 48 hours, remove the PMA-containing medium and wash the adherent cells twice with warm PBS. Add fresh, serum-free RPMI-1640 medium and rest the cells for 24 hours before treatment.

-

-

ML-030 Treatment:

-

Prepare a stock solution of ML-030 in DMSO. Further dilute the stock solution in serum-free RPMI-1640 medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Pre-treat the differentiated THP-1 cells with varying concentrations of ML-030 or vehicle (DMSO) for 1 hour at 37°C.

-

-

LPS Stimulation:

-

Following pre-treatment, stimulate the cells with 1 µg/mL LPS for 6-24 hours at 37°C. Include a vehicle-treated, non-stimulated control group.

-

-

Cytokine Measurement:

-

After the incubation period, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove any cellular debris.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of each cytokine for each ML-030 concentration relative to the LPS-stimulated vehicle control.

-

Plot the percentage inhibition against the log of the ML-030 concentration to determine the IC50 value for the inhibition of each cytokine.

-

Figure 2: Workflow for assessing ML-030's effect on cytokine production.

Troubleshooting and Considerations

-

Cell Viability: It is crucial to assess the cytotoxicity of ML-030 at the tested concentrations. A standard cell viability assay (e.g., MTT or LDH assay) should be performed in parallel to ensure that the observed reduction in cytokine levels is not due to cell death.

-

Solubility: ML-030 is soluble in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

-

LPS Potency: The activity of LPS can vary between lots. It is recommended to perform a dose-response experiment with LPS to determine the optimal concentration for stimulating cytokine production in your specific cell line and culture conditions.

-

Kinetic Analysis: The production of different cytokines can have different time courses. Consider performing a time-course experiment (e.g., collecting supernatants at 4, 8, 12, and 24 hours post-LPS stimulation) to determine the optimal time point for measuring the inhibitory effect of ML-030.

Conclusion

ML-030 is a valuable research tool for investigating the role of PDE4A in inflammatory responses. Its high potency and selectivity make it suitable for in vitro studies aimed at understanding the downstream consequences of elevated cAMP in immune cells. The protocols provided herein offer a framework for characterizing the anti-inflammatory properties of ML-030 and can be adapted for screening and profiling other potential anti-inflammatory compounds.

References

- 1. Elevated cyclic AMP and PDE4 inhibition induce chemokine expression in human monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of PDE4 inhibitors on lipopolysaccharide-induced priming of superoxide anion production from human mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for ML-030 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-030 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with a particular selectivity for the PDE4A isoform.[1][2][3] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells. By inhibiting PDE4, ML-030 increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators. These application notes provide a comprehensive guide for the preclinical experimental design to evaluate the therapeutic potential of ML-030.

Mechanism of Action: PDE4 Inhibition

ML-030 is a triazolothiadiazine that demonstrates high potency in inhibiting PDE4.[1][3] Its mechanism of action centers on the specific inhibition of PDE4 enzymes, which are highly expressed in inflammatory cells such as neutrophils and monocytes.[1] This inhibition leads to an accumulation of intracellular cAMP, which in turn suppresses inflammatory responses.

The selectivity profile of ML-030 is a key characteristic. It shows a higher affinity for the PDE4A isoform, which may offer a more targeted therapeutic effect with a potentially improved side-effect profile compared to non-selective PDE4 inhibitors.

Signaling Pathway of ML-030

Caption: Signaling pathway of ML-030 in an inflammatory cell.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of ML-030.

Table 1: In Vitro Potency of ML-030

| Assay Type | Parameter | Value | Reference |

| Cell-based cyclic nucleotide-gated cation channel biosensor assay | EC50 | 18.7 nM | [1][2] |

Table 2: In Vitro Selectivity of ML-030 against PDE4 Isoforms

| PDE4 Isoform | IC50 | Reference |

| PDE4A | 6.7 nM | [2] |

| PDE4A1 | 12.9 nM | [2] |

| PDE4B1 | 48.2 nM | [2] |

| PDE4B2 | 37.2 nM | [2] |

| PDE4C1 | 452 nM | [2] |

| PDE4D2 | 49.2 nM | [2] |

Experimental Protocols

A structured preclinical evaluation is essential to determine the therapeutic potential and safety profile of ML-030. The following protocols outline key experiments.

Preclinical Experimental Workflow

Caption: Proposed preclinical experimental workflow for ML-030.

Protocol 1: Target Engagement - Intracellular cAMP Measurement

Objective: To confirm that ML-030 increases intracellular cAMP levels in a dose-dependent manner in relevant immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

ML-030

-

Forskolin (adenylyl cyclase activator)

-

cAMP competition ELISA kit

-

Cell lysis buffer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS.

-

Seed 1 x 10^6 cells/well in a 96-well plate.

-

Pre-incubate cells with varying concentrations of ML-030 (e.g., 0.1 nM to 10 µM) for 30 minutes.

-

Stimulate the cells with 10 µM forskolin for 15 minutes to induce cAMP production.

-

Lyse the cells using the provided lysis buffer from the ELISA kit.

-

Measure intracellular cAMP levels using a competitive ELISA kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of ML-030 to determine the EC50.

Protocol 2: In Vitro Efficacy - Cytokine Release Assay

Objective: To assess the ability of ML-030 to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.

Materials:

-

Human PBMCs

-

RPMI-1640 medium, 10% FBS

-

Lipopolysaccharide (LPS)

-

ML-030

-

Human TNF-α and IL-6 ELISA kits

Procedure:

-

Isolate and culture PBMCs as described in Protocol 1.

-

Seed 1 x 10^6 cells/well in a 96-well plate.

-

Pre-incubate cells with varying concentrations of ML-030 (e.g., 0.1 nM to 10 µM) for 1 hour.

-

Stimulate the cells with 100 ng/mL LPS for 24 hours.

-

Centrifuge the plate and collect the supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

Plot the cytokine concentration against the log concentration of ML-030 to determine the IC50 for the inhibition of each cytokine.

Protocol 3: In Vivo Efficacy - LPS-Induced Acute Lung Injury Model

Objective: To evaluate the in vivo efficacy of ML-030 in a mouse model of acute inflammation.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

ML-030

-

Lipopolysaccharide (LPS) from E. coli

-

Vehicle (e.g., DMSO/saline)

-

Anesthesia (e.g., isoflurane)

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

Cell counter

-

Mouse TNF-α and IL-6 ELISA kits

Procedure:

-

Acclimatize mice for at least one week.

-

Randomly assign mice to treatment groups (e.g., Vehicle, ML-030 low dose, ML-030 high dose).

-

Administer ML-030 or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) 1 hour prior to LPS challenge.

-

Anesthetize mice and instill LPS (e.g., 1 mg/kg) intranasally to induce lung injury.

-

At a predetermined time point (e.g., 24 hours post-LPS), euthanize the mice.

-

Perform a bronchoalveolar lavage (BAL) to collect lung fluid.

-

Count the total number of inflammatory cells (especially neutrophils) in the BAL fluid.

-

Measure the levels of TNF-α and IL-6 in the BAL fluid using ELISA.

-

Collect lung tissue for histological analysis to assess inflammation and injury.

Logical Relationship for In Vivo Study Design

Caption: Logical flow for designing an in vivo efficacy study for ML-030.

Safety and Toxicology

A preliminary assessment of the safety and toxicity of ML-030 is crucial before proceeding to more extensive preclinical and clinical development.

In Vitro Cytotoxicity

Objective: To determine the cytotoxic potential of ML-030 on human cell lines.

Protocol:

-

Utilize cell lines such as HepG2 (liver) and HEK293 (kidney) to assess potential organ-specific toxicity.

-

Expose cells to a wide range of ML-030 concentrations for 24-72 hours.

-

Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

-

Calculate the CC50 (50% cytotoxic concentration).

Acute In Vivo Toxicity

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

Protocol:

-

Use a rodent model (e.g., mice or rats).

-

Administer single, escalating doses of ML-030.

-

Monitor animals for clinical signs of toxicity, body weight changes, and mortality for up to 14 days.

-

Perform gross necropsy at the end of the study.

Disclaimer

The experimental protocols described herein are intended as a general guide for the preclinical evaluation of ML-030. Specific experimental details, including doses, time points, and choice of models, should be optimized based on emerging data and the specific therapeutic indication being pursued. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for ML-030 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing ML-030, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in various cell culture experiments. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the effects of ML-030 on cell viability, apoptosis, and cell cycle progression.

Introduction to ML-030

ML-030 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, ML-030 leads to an accumulation of intracellular cAMP, which can modulate various cellular processes. ML-030 has demonstrated high potency in cell-based assays, with an effective concentration (EC50) of 18.7 nM in HEK293 cells.[1] Its selectivity for PDE4 over other phosphodiesterase families makes it a valuable tool for studying the role of the cAMP signaling pathway in health and disease.

Quantitative Data Summary

The following table summarizes the known quantitative data for ML-030. Researchers should use this information as a starting point for determining the optimal concentration for their specific cell line and experimental conditions.

| Parameter | Value | Cell Line | Reference |

| EC50 | 18.7 nM | HEK293 | [1] |

| IC50 (PDE4A) | 6.7 nM | - | [1] |

| IC50 (PDE4A1) | 12.9 nM | - | [1] |

| IC50 (PDE4B1) | 48.2 nM | - | [1] |

| IC50 (PDE4B2) | 37.2 nM | - | [1] |

| IC50 (PDE4C1) | 452 nM | - | [1] |

| IC50 (PDE4D2) | 49.2 nM | - | [1] |

Note: The optimal concentration of ML-030 will vary depending on the cell type, cell density, and the specific endpoint being measured. It is highly recommended to perform a dose-response curve to determine the optimal working concentration for your experiment. Based on the potency of ML-030 and typical concentrations used for other potent PDE4 inhibitors, a starting concentration range of 10 nM to 10 µM is recommended for initial experiments.

Signaling Pathway

ML-030 exerts its effects by modulating the intracellular concentration of cAMP. The following diagram illustrates the canonical cAMP signaling pathway affected by ML-030.

Figure 1: ML-030 inhibits PDE4, leading to increased cAMP levels and activation of downstream signaling pathways like PKA/CREB.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of ML-030.

Cell Viability (Cytotoxicity) Assay using MTT

This protocol describes how to determine the effect of ML-030 on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

ML-030 stock solution (e.g., 10 mM in DMSO)

-

96-well clear flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of ML-030 in complete medium from the stock solution. A suggested starting range is 10 nM, 100 nM, 1 µM, 5 µM, and 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest ML-030 concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared ML-030 dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on a plate shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium only) from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the log of ML-030 concentration to determine the IC50 value.

-

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis induced by ML-030 using flow cytometry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

ML-030 stock solution

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of ML-030 (e.g., determined from the MTT assay) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect both floating and adherent cells.

-

For adherent cells, gently trypsinize and combine with the floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes how to analyze the effect of ML-030 on cell cycle distribution.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

ML-030 stock solution

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

PI/RNase Staining Buffer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with desired concentrations of ML-030 and a vehicle control as described for the apoptosis assay.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization.

-

Wash the cells with cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow

The following diagram provides a general workflow for conducting cell culture experiments with ML-030.

Figure 2: General experimental workflow for studying the effects of ML-030 in cell culture.

References

Application Notes and Protocols for Phosphodiesterase 4 (PDE4) Inhibition Assay with ML-030

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis and subsequent inactivation of cAMP.[1] This second messenger is integral to a vast array of physiological processes, including inflammatory responses, immune cell function, and neural activity.[2] By degrading cAMP, PDE4 effectively terminates its signaling cascade. The PDE4 family is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are expressed in various tissues, including immune cells, respiratory cells, and cells of the central nervous system.[3][4]